molecular formula C13H14N4O3S B2442340 2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide CAS No. 625413-32-3

2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide

Cat. No. B2442340
CAS RN: 625413-32-3
M. Wt: 306.34
InChI Key: ILFYUEGKFFCKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide” is a research chemical . It is not intended for human or veterinary use.

Molecular Formula and Weight The molecular formula of this compound is C13H14N4O3S , and its molecular weight is 306.34 .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Kumar et al. (2019) focused on the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines, which includes compounds structurally similar to the specified chemical. These compounds were evaluated for their anticancer activity against the HCT 116 cancer cell line, showing promising results with IC50 values ranging between 70 to 90 µg/mL. Additionally, these compounds were also tested for antimicrobial activities, showcasing a broad spectrum of activity (Kumar et al., 2019).

Antimicrobial Activity

Alharbi and Alshammari (2019) reported on the synthesis of new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, derived from the reaction with aryl-amination of a closely related compound. These lamotrigine analogs demonstrated significant in vitro antibacterial activity against various strains, including Bacillus subtilis and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Alharbi & Alshammari, 2019).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8-12(19)15-13(17-16-8)21-7-11(18)14-9-4-3-5-10(6-9)20-2/h3-6H,7H2,1-2H3,(H,14,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFYUEGKFFCKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

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